molecular formula C6H12N2O2 B237553 Phlinoside E CAS No. 137578-58-6

Phlinoside E

Cat. No.: B237553
CAS No.: 137578-58-6
M. Wt: 784.8 g/mol
InChI Key: VJZBGZNQVVWWSO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phlinoside E is a natural product found in Phlomis linearis with data available.

Scientific Research Applications

Chemical Composition and Isolation

Phlinoside E, a phenylpropanoid glycoside, was identified as a constituent of Phlomis linearis. This compound was isolated from the methanolic extract of the aerial parts of the plant. Its chemical structure was determined through chemical and spectral analysis, revealing its composition as a complex glycoside with specific linkages and substituents (Çalış et al., 1991).

Related Phenylpropanoid Glycosides

In addition to this compound, related compounds, such as Phlinosides A, B, and C, have been isolated from Phlomis linearis. These compounds share similar structural features and are part of a broader group of phenylpropanoid glycosides found in this species (Çalış et al., 1990).

Antibacterial Properties

Research on phenylethanoid glycosides from Phlomis lanceolata, including Phlinoside C, showed that these compounds possess antibacterial properties. However, it is important to note that this compound was not specifically mentioned in this context, and the antibacterial activity of this compound itself requires further investigation (Nazemiyeh et al., 2007).

Cytotoxic and Cytostatic Activities

A study involving various glycosidic compounds from Turkish medicinal plants, including Phlomis armeniaca, highlighted the cytotoxic and cytostatic activities of phenylpropanoid glycosides. This research suggests potential implications in cancer research, although this compound was not explicitly mentioned (Saracoglu et al., 1995).

Properties

CAS No.

137578-58-6

Molecular Formula

C6H12N2O2

Molecular Weight

784.8 g/mol

IUPAC Name

[4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H48O19/c1-15-25(42)27(44)29(46)35(50-15)55-33-28(45)26(43)16(2)51-36(33)54-32-30(47)34(49-11-10-18-4-7-19(38)21(40)12-18)52-23(14-37)31(32)53-24(41)9-6-17-5-8-20(39)22(13-17)48-3/h4-9,12-13,15-16,23,25-40,42-47H,10-11,14H2,1-3H3/b9-6+

InChI Key

VJZBGZNQVVWWSO-RMKNXTFCSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)/C=C/C4=CC(=C(C=C4)O)OC)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O

Synonyms

3,4-dihydroxy-beta-phenylethoxy-O-alpha-L-rhamnopyranosyl(1-2)-alpha-L-rhamnopyranosyl(1-3)-4-feruloyl-beta-D-glucopyranoside
phlinoside E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phlinoside E
Reactant of Route 2
Phlinoside E
Reactant of Route 3
Phlinoside E
Reactant of Route 4
Phlinoside E
Reactant of Route 5
Phlinoside E
Reactant of Route 6
Phlinoside E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.